Clorprenaline D7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

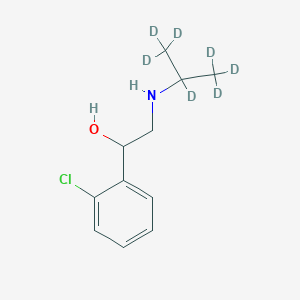

1-(2-chlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/i1D3,2D3,8D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMSBSWKLKKXGG-UNAVHCQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity of Clorprenaline D7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Clorprenaline D7, a deuterated analog of the β2-adrenergic receptor agonist, Clorprenaline. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses or in metabolic studies.

Introduction to Clorprenaline and its Deuterated Analog

Clorprenaline is a synthetic compound that acts as a selective agonist for β2-adrenergic receptors. This activity leads to the relaxation of smooth muscle, particularly in the bronchi, making it a subject of interest in respiratory research. In analytical and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the target analyte by compensating for variations during sample preparation and analysis. This compound, in which seven hydrogen atoms have been replaced by deuterium, serves this critical role in mass spectrometry-based assays. The isotopic purity of this standard is a key parameter that directly impacts the accuracy of quantitative results.

Isotopic Purity of Commercially Available this compound

The isotopic purity of this compound is a critical specification provided by various chemical suppliers. This data is typically determined by mass spectrometry and indicates the percentage of the deuterated compound relative to its unlabeled counterpart and other partially deuterated species. A summary of the isotopic purity from several suppliers is presented in the table below.

| Supplier | Isotopic Purity Specification | Other Purity Data |

| WITEGA Laboratorien | >99.5 atom% D | >99.0% HPLC Purity |

| CDN Isotopes | 99 atom % D | - |

| Cayman Chemical | ≥99% deuterated forms (d1-d7); ≤1% d0 | ≥98% Chemical Purity |

Experimental Determination of Isotopic Purity

The determination of the isotopic purity of this compound is primarily accomplished using mass spectrometry (MS), often coupled with a chromatographic separation technique such as gas chromatography (GC) or liquid chromatography (LC).

General Experimental Protocol

While specific instrument parameters may vary, the general workflow for determining the isotopic purity of this compound by LC-MS/MS is as follows:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation: The solution is injected into a liquid chromatography system equipped with a suitable column (e.g., a C18 column) to separate this compound from any potential impurities. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Analysis: The eluent from the LC system is introduced into the ion source of a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common technique for the analysis of beta-agonists.

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor the precursor and product ions of both Clorprenaline and this compound.

-

Data Analysis: The isotopic purity is calculated by comparing the peak areas of the mass transitions corresponding to the deuterated and non-deuterated forms of the molecule. The relative abundance of the ion corresponding to the fully deuterated species (d7) is compared to the ion corresponding to the unlabeled species (d0) and any partially deuterated species (d1-d6).

Experimental Workflow Diagram

Caption: Workflow for Isotopic Purity Determination by LC-MS/MS.

Clorprenaline Signaling Pathway

Clorprenaline exerts its biological effects by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade.

Canonical β2-Adrenergic Receptor Signaling Pathway

The binding of Clorprenaline to the β2-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a physiological response, such as smooth muscle relaxation.

Signaling Pathway Diagram

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

An In-depth Technical Guide to the Synthesis and Labeling of Clorprenaline D7

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and isotopic labeling of Clorprenaline D7. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This guide outlines a plausible synthetic route, detailed experimental protocols, and relevant data, compiled and extrapolated from existing chemical literature and supplier information.

Introduction

Clorprenaline (1-(2-chlorophenyl)-2-isopropylaminoethanol) is a β2-adrenergic receptor agonist known for its bronchodilator properties.[1][2] Isotopic labeling, specifically with deuterium, is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of seven deuterium atoms in the isopropyl moiety of Clorprenaline (this compound) creates a stable, heavy-isotope version of the molecule. This allows for its use as an internal standard in quantitative bioanalysis by mass spectrometry, providing higher accuracy and precision in determining the concentration of the unlabeled drug in biological matrices.

This guide details a feasible synthetic pathway for this compound, commencing from commercially available precursors. The proposed core of the synthesis involves the reductive amination of 2-amino-1-(2-chlorophenyl)ethanol with deuterated acetone (acetone-d6).

Quantitative Data

The following table summarizes the key physicochemical and isotopic properties of the final product, this compound, based on data from various chemical suppliers.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-chlorophenyl)-2-(isopropyl-d7-amino)ethanol | |

| Molecular Formula | C₁₁H₉D₇ClNO | |

| Molecular Weight | 220.75 g/mol | |

| CAS Number | 2748354-86-9 | |

| Isotopic Purity | ≥98 atom % D | |

| HPLC Purity | ≥98% | |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Storage Conditions | 2-8°C | [3] |

Proposed Synthetic Pathway and Experimental Protocols

The proposed synthesis of this compound is a two-step process starting from the precursor 2-amino-1-(2-chlorophenyl)ethanol. This precursor can be synthesized from 2'-aminoacetophenone. The labeling is achieved in the final step using deuterated acetone.

Diagram of the Proposed Synthetic Workflow

Caption: A flowchart illustrating the proposed multi-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol (Precursor)

The synthesis of the key intermediate, 2-amino-1-(2-chlorophenyl)ethanol, can be achieved from 2'-aminoacetophenone.

1.1. Synthesis of 2-Amino-1-(2-chlorophenyl)ethanone

This step involves the halogenation of 2'-aminoacetophenone, followed by amination. A general procedure for the synthesis of similar compounds involves the reaction of the corresponding acetophenone with a brominating agent, followed by displacement of the bromide with an amine source.[4]

1.2. Reduction to 2-Amino-1-(2-chlorophenyl)ethanol

The ketone functionality in 2-amino-1-(2-chlorophenyl)ethanone is then reduced to a hydroxyl group to yield the desired amino alcohol precursor.

-

Reaction: Reduction of a ketone to a secondary alcohol.

-

Reagents:

-

2-Amino-1-(2-chlorophenyl)ethanone

-

Sodium borohydride (NaBH₄) or a similar reducing agent.

-

Methanol or ethanol as the solvent.

-

-

General Protocol:

-

Dissolve 2-amino-1-(2-chlorophenyl)ethanone in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Synthesis and Labeling of this compound via Reductive Amination

This final step introduces the deuterated isopropyl group onto the primary amine of the precursor. Reductive amination is a highly efficient method for this transformation.

-

Reaction: Reductive amination of a primary amine with a ketone.

-

Reagents:

-

2-Amino-1-(2-chlorophenyl)ethanol

-

Acetone-d6 (deuterated ketone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

-

1,2-Dichloroethane (DCE) or another suitable aprotic solvent.

-

Acetic acid (catalytic amount).

-

-

Proposed Experimental Protocol:

-

To a stirred solution of 2-amino-1-(2-chlorophenyl)ethanol (1.0 eq) in 1,2-dichloroethane, add acetone-d6 (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification

The crude this compound can be purified using standard techniques such as column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or a similar solvent system. The purity of the final product should be confirmed by HPLC, and the isotopic incorporation and structure confirmed by mass spectrometry and NMR spectroscopy.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the relationship between the key reactants, intermediates, and the final product.

Caption: Diagram showing the logical progression from starting material to the final deuterated product.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Clorprenaline D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Clorprenaline D7, a deuterated analog of the β2-adrenergic receptor agonist Clorprenaline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Data

This compound is the deuterium-labeled version of Clorprenaline, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Clorprenaline in biological matrices by mass spectrometry.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value (this compound) | Value (this compound Hydrochloride) |

| Chemical Name | 1-(2-chlorophenyl)-2-((propan-2-yl-d7)amino)ethan-1-ol | 1-(2-chlorophenyl)-2-((propan-2-yl-d7)amino)ethanol hydrochloride |

| Molecular Formula | C₁₁H₉D₇ClNO | C₁₁H₉D₇ClNO · HCl |

| Molecular Weight | 220.75 g/mol [1] | 257.21 g/mol [2] |

| CAS Number | 2748354-86-9[3] | Not explicitly available |

| Appearance | Solid[3] | Crystalline solid[4] |

| Melting Point | Data not available | Estimated: 162-167 °C (for non-deuterated Clorprenaline HCl) |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in Chloroform | Soluble in PBS (pH 7.2): 10 mg/mL (for non-deuterated Clorprenaline HCl), Soluble in DMSO: 1 mg/mL (for non-deuterated Clorprenaline HCl) |

| Isotopic Purity | >99.5 atom% D | >99% deuterated forms (d1-d7) |

| Chemical Purity | ≥98% | >99.0% (HPLC) |

Experimental Protocols

Determination of Melting Point (Thiele Tube Method)

A precise melting point for this compound has not been published. The following is a standard protocol for melting point determination.

Methodology:

-

A small, powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil.

-

The Thiele tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Determination of Boiling Point (Distillation Method)

A boiling point for this compound has not been reported. A standard laboratory procedure for determining the boiling point of a liquid is outlined below. Given that this compound is a solid at room temperature, this method would be applicable if the compound is stable at its boiling point.

Methodology:

-

A small quantity (e.g., 5 mL) of the substance is placed in a round-bottom flask with boiling chips.

-

A distillation apparatus is assembled with a condenser and a collection flask.

-

A thermometer is positioned so that the bulb is just below the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature at which the liquid boils and a stable temperature is observed on the thermometer during distillation is recorded as the boiling point.

Determination of Aqueous Solubility (Shake-Flask Method)

Quantitative solubility data for this compound is not available. The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound.

Signaling Pathway

Clorprenaline, the parent compound of this compound, is a β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic signaling pathway, which is crucial for its bronchodilator effects.

References

Technical Guide: Clorprenaline D7 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to Clorprenaline D7, a deuterated analog of the β2-adrenergic receptor agonist, Clorprenaline. This document is intended to serve as a detailed reference for researchers utilizing this compound as an internal standard in quantitative analyses or in other research applications.

Product Information and Specifications

This compound is a stable isotope-labeled version of Clorprenaline, designed for use as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Clorprenaline. The deuterium labeling provides a distinct mass difference, allowing for accurate differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound, compiled from various suppliers.

| Property | Value |

| Chemical Name | 1-(2-chlorophenyl)-2-((propan-2-yl-d7)amino)ethan-1-ol |

| Synonyms | (±)-Clorprenaline-d7, Isoprophenamine-d7 |

| Molecular Formula | C₁₁H₉D₇ClNO |

| Molecular Weight | 220.75 g/mol |

| CAS Number | 2748354-86-9 |

| Appearance | Solid |

| Storage Conditions | -20°C, protected from light and moisture |

| Stability | ≥ 4 years when stored properly |

Analytical Specifications

The purity and isotopic enrichment of this compound are critical for its function as an internal standard. The data presented below is typical for commercially available this compound.

| Parameter | Specification |

| Chemical Purity | ≥98% (typically >99% by HPLC) |

| Isotopic Purity | ≥99% Deuterated Forms (d₁-d₇); ≤1% d₀ |

| Deuterium Incorporation | ≥99.5 atom% D |

Experimental Protocols

Detailed, specific analytical methods for a commercially supplied reference standard like this compound are often proprietary. However, this section outlines the general and widely accepted methodologies for determining the chemical and isotopic purity of deuterated compounds.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the chemical purity of pharmaceutical compounds and reference standards.

Principle: The method separates the main compound from any impurities based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Representative Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute all components. For example, 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at a wavelength where the chromophore of Clorprenaline absorbs maximally (e.g., 220 nm).

-

Sample Preparation: A solution of this compound is prepared in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

-

Analysis: The sample is injected, and the chromatogram is recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Caption: Workflow for HPLC Purity Determination.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the definitive technique for determining the isotopic enrichment of a labeled compound.

Principle: LC-MS separates the analyte from the matrix and then measures the mass-to-charge ratio (m/z) of the ions. By analyzing the ion chromatograms for the deuterated and non-deuterated forms of the molecule, the isotopic purity can be accurately calculated.

Representative Protocol:

-

Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

LC Conditions: Similar to the HPLC method described above, to achieve chromatographic separation.

-

Mass Spectrometer:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan over a mass range that includes the molecular ions of both Clorprenaline and this compound (e.g., m/z 200-250).

-

Resolution: High resolution (>10,000) to accurately distinguish between the different isotopologues.

-

-

Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the unlabeled (d₀) and the deuterated (d₇) species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

Correct for the natural isotopic abundance of other elements (e.g., ¹³C, ³⁷Cl) if necessary.

-

Caption: Workflow for Isotopic Purity by LC-MS.

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the deuterium labels, as well as providing an independent measure of isotopic purity.

Principle: ¹H NMR (Proton NMR) can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the protons that have been replaced by deuterium. ²H NMR (Deuterium NMR) can directly detect the deuterium atoms, confirming their location.

Representative Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: An accurately weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

-

¹H NMR Analysis:

-

A standard ¹H NMR spectrum is acquired.

-

The integrals of the remaining proton signals in the isopropyl group are compared to the integrals of protons in the non-deuterated parts of the molecule (e.g., the aromatic protons). The reduction in the integral value corresponds to the degree of deuteration.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum is acquired.

-

A signal should be observed at the chemical shift corresponding to the isopropyl group, confirming the location of the deuterium labels.

-

Mechanism of Action: β2-Adrenergic Receptor Signaling

Clorprenaline is a β2-adrenergic receptor agonist.[1] It exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade.

Caption: β2-Adrenergic Receptor Signaling Pathway.

References

Commercial Suppliers and Technical Guide for Clorprenaline D7 Analytical Standard

For researchers, scientists, and drug development professionals requiring high-purity Clorprenaline D7 for analytical purposes, a number of reputable commercial suppliers offer this deuterated internal standard. This guide provides an in-depth overview of available products, their technical specifications, and relevant experimental methodologies.

Commercial Availability

This compound is available from several specialized chemical suppliers. The product is typically sold as a neat solid or in solution. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities | Storage Conditions |

| LGC Standards | Clorprenaline Hydrochloride-D7 | 2748354-86-9 | C₁₁H₉D₇ClNO · HCl | 257.21 | - | 2.5 mg, 10 mg, 25 mg | - |

| WITEGA Laboratorien | Clorprenaline-D7 | 2748354-86-9 | C₁₁H₉D₇ClNO | 220.75 | >99.0% (HPLC), >99.5 atom% D | 10 mg, 25 mg, 50 mg | 2-8°C[1] |

| Cayman Chemical | (±)-Clorprenaline-d7 | 2748354-86-9 | C₁₁H₉ClD₇NO | 220.7 | ≥98% (Clorprenaline), ≥99% deuterated forms (d₁-d₇) | - | -20°C[2] |

| CDN Isotopes | (±)-Clorprenaline-d7 (iso-propyl-d7) | N/A | - | 220.75 | 99 atom % D | 5 mg, 10 mg | Room temperature[3] |

| Pharmaffiliates | (±)-Clorprenaline-d7 (iso-propyl-d7) | 2748354-86-9 | C₁₁H₉D₇ClNO | 220.75 | - | - | 2-8°C Refrigerator[4] |

| HPC Standards | D7-Clorprenaline solution | 2748354-86-9 | - | - | Concentration: 100 µg/ml in Acetonitrile | 1x1ml | - |

| Supelco (Sigma-Aldrich) | Clorprenaline-(isopropyl-d7) | - | - | - | Analytical Standard | 10 mg | - |

| Toronto Research Chemicals (TRC) | (±)-Clorprenaline-d7 (iso-propyl-d7) | - | - | - | - | - | - |

| Clearsynth | (±)-Clorprenaline-d7 (iso-propyl-d7) | 3811-25-4 (unlabelled) | - | - | High Quality | - | - |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[2]

General Protocol for LC-MS/MS Analysis

A common application for this compound is the quantification of Clorprenaline in biological matrices like plasma, serum, or tissue samples. The following is a generalized protocol:

-

Sample Preparation:

-

A known amount of this compound internal standard is spiked into the biological sample.

-

Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, and the solvent is evaporated under a stream of nitrogen.

-

The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing an additive like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for this class of compounds.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Clorprenaline and this compound are monitored. The selection of these transitions is crucial for the specificity of the method and requires optimization on the specific mass spectrometer being used.

-

-

Signaling Pathway

Clorprenaline is a β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR), it initiates a signaling cascade.

Caption: Clorprenaline activates the β2-adrenergic receptor, leading to the production of cAMP and subsequent cellular responses.

Experimental Workflow

The general workflow for the quantification of an analyte using a deuterated internal standard like this compound in an LC-MS/MS experiment is depicted below.

Caption: A typical workflow for quantitative analysis using an internal standard with LC-MS/MS.

References

- 1. Clorprenaline-D7 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 2748354-86-9) [witega.de]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clorprenaline Hydrochloride-D7 | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Mass Spectra of Clorprenaline and Clorprenaline D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric profiles of the β2-adrenergic agonist Clorprenaline and its deuterated analog, Clorprenaline D7. Understanding the fragmentation patterns of these compounds is essential for their identification and quantification in various matrices, with this compound serving as an ideal internal standard in bioanalytical studies. This document outlines the key mass spectral data, proposes fragmentation pathways, and provides a comprehensive experimental protocol for their analysis.

Introduction to Clorprenaline and its Deuterated Analog

Clorprenaline is a sympathomimetic amine used as a bronchodilator.[1] Its chemical structure, 1-(2-chlorophenyl)-2-(isopropylamino)ethanol, features a secondary amine and a hydroxyl group, which are key determinants of its mass spectrometric behavior.[1] For quantitative analysis, stable isotope-labeled internal standards are indispensable. This compound, where the seven hydrogen atoms on the isopropyl group are replaced by deuterium, is a commonly used internal standard for this purpose.[2] This substitution results in a predictable mass shift of +7 Da (Daltons), allowing for clear differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties.

Comparative Mass Spectral Data

The mass spectra of Clorprenaline and this compound were obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The key fragments and their relative abundances are summarized in the table below. The data for Clorprenaline is sourced from the NIST Mass Spectrometry Data Center, as provided in the PubChem database.[3] The fragmentation data for this compound is inferred based on the known fragmentation of Clorprenaline and the location of the deuterium labels on the isopropyl group.

| Ion Description | Proposed Fragment Structure | Clorprenaline (m/z) | This compound (m/z) | Mass Shift (Da) |

| Molecular Ion [M] | C₁₁H₁₆ClNO | 213/215 | 220/222 | +7 |

| Alpha-cleavage fragment | [CH(CH₃)NHCH(CH₃)₂]⁺ | 72 | 79 | +7 |

| Benzylic fragment | [C₇H₆ClO]⁺ | 141/143 | 141/143 | 0 |

| Fragment from loss of water | [C₁₁H₁₄ClN]⁺ | 195/197 | 202/204 | +7 |

| Isopropyl cation | [CH(CH₃)₂]⁺ | 43 | 49 | +6 |

| Tropylium-like ion | [C₇H₇]⁺ | 91 | 91 | 0 |

| Chlorophenyl fragment | [C₆H₄Cl]⁺ | 111/113 | 111/113 | 0 |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 intensity ratio.

Fragmentation Pathways

The fragmentation of Clorprenaline and its deuterated analog is primarily driven by the cleavage of the C-C bond alpha to the nitrogen atom (alpha-cleavage), a common fragmentation pathway for amines. This results in the formation of a stable iminium ion. For Clorprenaline, this is observed as the base peak at m/z 72. In this compound, due to the seven deuterium atoms on the isopropyl group, this fragment is shifted to m/z 79.

Another significant fragmentation involves the cleavage of the benzylic C-C bond, leading to a fragment containing the chlorophenyl ring. Dehydration (loss of H₂O) from the molecular ion is also a probable fragmentation pathway.

The following diagram illustrates the proposed major fragmentation pathway for Clorprenaline:

Experimental Protocols

The following is a representative experimental protocol for the analysis of Clorprenaline and this compound by GC-MS.

4.1. Sample Preparation

-

Standard Solution Preparation: Prepare stock solutions of Clorprenaline and this compound in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in methanol.

-

Sample Extraction (from biological matrix):

-

To 1 mL of sample (e.g., urine, plasma), add a known amount of this compound internal standard.

-

Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18).

-

Wash the SPE cartridge with water and then with a low-polarity organic solvent.

-

Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (m/z 40-450) and/or Selected Ion Monitoring (SIM). For SIM mode, monitor the characteristic ions for Clorprenaline (e.g., m/z 72, 141) and this compound (e.g., m/z 79, 141).

The workflow for a typical quantitative analysis is depicted below:

Conclusion

The mass spectra of Clorprenaline and its deuterated analog, this compound, exhibit predictable and distinct fragmentation patterns. The primary fragmentation pathway involves alpha-cleavage, resulting in a characteristic base peak that is shifted by +7 Da in the deuterated standard. This clear mass shift allows for the reliable use of this compound as an internal standard for accurate quantification. The experimental protocol provided herein offers a robust framework for the analysis of these compounds in various research and drug development settings.

References

The Kinetic Isotope Effect in Action: A Technical Guide to the Enhanced Stability of Deuterium-Labeled Clorprenaline (D7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of deuterium labeling on the metabolic stability of Clorprenaline D7. Deuterium substitution at key metabolic sites can significantly alter the pharmacokinetic profile of a drug by leveraging the kinetic isotope effect (KIE). This guide outlines the theoretical basis for this enhanced stability, presents a hypothetical metabolic pathway for Clorprenaline, and provides a detailed experimental protocol for a comparative in vitro metabolic stability study. The anticipated results are summarized in clear, quantitative tables, and the underlying scientific principles and workflows are visualized through diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the design and development of next-generation therapeutic agents with improved metabolic properties.

Introduction: The Promise of Deuterium Labeling

In the pursuit of optimizing drug efficacy and safety, medicinal chemists are increasingly turning to the strategic incorporation of deuterium, a stable isotope of hydrogen. The replacement of hydrogen with deuterium at metabolically vulnerable positions within a drug molecule can lead to a significant reduction in the rate of metabolic clearance. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes.

Clorprenaline, a β2-adrenergic receptor agonist, is used as a bronchodilator.[1] Like many small molecule drugs, its therapeutic window and dosing regimen are influenced by its rate of metabolism. The deuterated analog, this compound, in which seven hydrogen atoms on the isopropyl group are replaced with deuterium, is hypothesized to exhibit enhanced metabolic stability. This guide explores the scientific rationale behind this hypothesis and provides a framework for its experimental validation.

Proposed Metabolic Pathway of Clorprenaline

While a definitive metabolic map for Clorprenaline is not extensively published, its structure as a phenethylamine derivative suggests that it likely undergoes metabolism via pathways common to other β2-adrenergic agonists. The primary routes of metabolism are anticipated to be mediated by CYP enzymes, particularly CYP2D6 and CYP3A4, which are known to metabolize structurally related compounds. The isopropyl moiety of Clorprenaline represents a likely site of initial oxidation, a metabolic "soft spot," making it an ideal target for deuterium labeling.

The proposed primary metabolic reactions for Clorprenaline include:

-

N-dealkylation: Removal of the isopropyl group.

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl side chain.

-

Oxidation: Oxidation of the secondary alcohol to a ketone.

Deuteration of the isopropyl group, as in this compound, is expected to significantly retard the N-dealkylation pathway and potentially other oxidative processes involving this part of the molecule.

The Deuterium Kinetic Isotope Effect (KIE) on this compound Stability

The substitution of hydrogen with deuterium at the isopropyl group of Clorprenaline is anticipated to have a pronounced effect on its metabolic stability due to the KIE. The C-D bond has a lower vibrational frequency and a lower zero-point energy compared to the C-H bond. Consequently, the activation energy required to cleave a C-D bond during a metabolic reaction is higher. This increased energetic barrier leads to a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. By fortifying the metabolically labile isopropyl group, the overall rate of Clorprenaline metabolism is expected to decrease, leading to a longer half-life and potentially improved pharmacokinetic properties.

Experimental Protocol: In Vitro Metabolic Stability Assay

The following protocol details a standard in vitro assay using human liver microsomes to compare the metabolic stability of Clorprenaline and this compound.

4.1. Materials and Reagents

-

Clorprenaline and this compound (10 mM stock solutions in DMSO)

-

Pooled human liver microsomes (20 mg/mL)

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) containing an appropriate internal standard (e.g., a structurally related compound not metabolized by the same enzymes)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

96-well plates

-

Incubator shaker set at 37°C

-

Centrifuge

-

LC-MS/MS system

4.2. Experimental Workflow

4.3. Assay Procedure

-

Preparation: Thaw human liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the microsomes in potassium phosphate buffer. Prepare working solutions of Clorprenaline, this compound, and control compounds in the buffer.

-

Incubation: In a 96-well plate, combine the microsomal solution with the compound working solutions. Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard to quench the reaction.

-

Protein Precipitation: After the final time point, vortex the quench plate and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

4.4. Data Analysis

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line is used to determine the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the following equation:

t½ = 0.693 / k

Anticipated Quantitative Data

The following tables summarize the hypothetical data that would be generated from the described in vitro metabolic stability assay, illustrating the expected increase in stability for this compound.

Table 1: Percentage of Parent Compound Remaining Over Time

| Time (min) | Clorprenaline (% remaining) | This compound (% remaining) |

| 0 | 100 | 100 |

| 5 | 85 | 95 |

| 15 | 60 | 85 |

| 30 | 35 | 70 |

| 60 | 10 | 45 |

Table 2: Calculated In Vitro Metabolic Stability Parameters

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Clorprenaline | 25 | 27.7 |

| This compound | 75 | 9.2 |

Conclusion

The strategic deuteration of Clorprenaline at the metabolically susceptible isopropyl group is a promising strategy to enhance its metabolic stability. The principles of the kinetic isotope effect provide a strong theoretical foundation for the anticipated slower rate of metabolism of this compound compared to its non-deuterated analog. The detailed experimental protocol outlined in this guide offers a robust framework for the in vitro validation of this hypothesis. The expected outcome of such studies, as illustrated by the hypothetical data, is a significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance for this compound. These findings would provide compelling evidence for the potential of deuterium labeling to improve the pharmacokinetic profile of Clorprenaline, ultimately leading to a more effective and safer therapeutic agent. This approach serves as a valuable paradigm for the broader application of deuterium chemistry in modern drug discovery and development.

References

The Pharmacokinetics of Clorprenaline: A Technical Guide for Researchers

An In-depth Examination of Clorprenaline's Journey Through the Body and the Role of Deuterated Standards in its Quantification

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of clorprenaline, a beta-2 adrenergic agonist. It is intended for researchers, scientists, and professionals in drug development. The document covers the absorption, distribution, metabolism, and excretion (ADME) of clorprenaline, with a particular focus on the analytical methodologies used for its quantification in biological matrices. A key aspect of this guide is the role of Clorprenaline D7, a deuterated internal standard, in achieving accurate and reliable pharmacokinetic data through mass spectrometry-based bioanalysis. This guide also details experimental protocols and visualizes key pathways and workflows to facilitate a deeper understanding of the scientific principles and techniques involved.

Introduction

Clorprenaline is a sympathomimetic amine that acts as a selective beta-2 adrenergic receptor agonist.[1] Its primary therapeutic application is as a bronchodilator for the management of respiratory conditions such as asthma.[1] A thorough understanding of its pharmacokinetic profile is essential for optimizing dosing regimens, ensuring efficacy, and minimizing potential adverse effects. This guide synthesizes the available information on clorprenaline's pharmacokinetics and provides a framework for its investigation.

Pharmacokinetic Profile of Clorprenaline

The journey of a drug through the body is typically characterized by four main processes: absorption, distribution, metabolism, and excretion (ADME). While specific quantitative pharmacokinetic parameters for clorprenaline are not extensively available in public literature, this section outlines the expected profile based on its classification and available metabolic data.

Absorption

The route of administration significantly influences the rate and extent of drug absorption. The onset of action for clorprenaline hydrochloride is reported to be within 15 to 30 minutes after administration, with peak effects observed at approximately one to two hours. The duration of action typically lasts for 4 to 6 hours.

Distribution

Following absorption into the systemic circulation, clorprenaline is distributed to various tissues and organs. As a beta-2 adrenergic agonist, it has a high affinity for beta-2 receptors, which are abundant in the smooth muscle cells of the bronchi.[2]

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. A study on the metabolism of clorprenaline in swine identified the major metabolic pathways as hydroxylation, glucuronidation, and sulphate conjugation.[3] These reactions increase the water solubility of the drug, facilitating its excretion. Two phase I and seven phase II metabolites have been detected.[3]

Excretion

The metabolites of clorprenaline, being more water-soluble, are primarily excreted from the body through the kidneys in the urine.

Quantitative Pharmacokinetic Data

Precise pharmacokinetic parameters are crucial for drug development and regulatory submissions. Due to the limited availability of public data for clorprenaline, the following tables are presented as templates to illustrate how such data would be structured. These tables would typically be populated with data from preclinical studies in animal models (e.g., rats, dogs) and clinical trials in humans.

Table 1: Pharmacokinetic Parameters of Clorprenaline in Beagle Dogs (Template)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Plasma Concentration) | ng/mL | Data not available |

| Tmax (Time to Cmax) | h | Data not available |

| AUC(0-t) (Area Under the Curve) | ng·h/mL | Data not available |

| t½ (Elimination Half-life) | h | Data not available |

| CL/F (Apparent Clearance) | L/h/kg | Data not available |

| Vd/F (Apparent Volume of Distribution) | L/kg | Data not available |

Table 2: Pharmacokinetic Parameters of Clorprenaline in Sprague-Dawley Rats (Template)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Plasma Concentration) | ng/mL | Data not available |

| Tmax (Time to Cmax) | h | Data not available |

| AUC(0-t) (Area Under the Curve) | ng·h/mL | Data not available |

| t½ (Elimination Half-life) | h | Data not available |

| CL/F (Apparent Clearance) | L/h/kg | Data not available |

| Vd/F (Apparent Volume of Distribution) | L/kg | Data not available |

The Role of this compound in Bioanalysis

Accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in modern bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a deuterated analog of clorprenaline, where seven hydrogen atoms have been replaced by deuterium atoms. This substitution makes it chemically identical to clorprenaline but with a higher molecular weight, allowing it to be distinguished by a mass spectrometer.

Key advantages of using this compound as an internal standard include:

-

Compensation for Matrix Effects: It co-elutes with the analyte, experiencing similar ion suppression or enhancement, thus correcting for these matrix-related interferences.

-

Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, and reconstitution is mirrored by the internal standard, ensuring the analyte-to-internal standard ratio remains constant.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the bioanalytical method.

Experimental Protocols

This section provides a representative, detailed methodology for a pharmacokinetic study of clorprenaline in a preclinical animal model, followed by a bioanalytical method for the quantification of clorprenaline in plasma using LC-MS/MS with this compound as an internal standard.

It is important to note that the following protocol is a generalized representation based on standard practices for similar compounds, as a specific, detailed protocol for clorprenaline is not publicly available.

In-Vivo Study: Pharmacokinetics in Beagle Dogs

-

Animal Model: Six healthy male beagle dogs, weighing between 10-12 kg, are used. The animals are fasted overnight before drug administration.

-

Dose Administration: Clorprenaline is administered orally at a dose of 5 mg/kg.

-

Blood Sampling: Blood samples (approximately 2 mL) are collected from the cephalic vein into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: The blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Clorprenaline in Plasma

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).

-

Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

-

Add 600 µL of extraction solvent (e.g., ethyl acetate/hexane, 80:20 v/v) and vortex for 5 minutes.

-

Centrifuge at 6000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.

-

-

LC-MS/MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate clorprenaline from endogenous plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both clorprenaline and this compound.

-

-

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the signaling pathway of clorprenaline and the workflow of a typical pharmacokinetic study.

References

Methodological & Application

Application Note: Quantitative Analysis of Clorprenaline in Urine by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Clorprenaline in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Clorprenaline D7, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing excellent recovery and sample cleanup. This method is suitable for research, clinical, and forensic toxicology applications.

Introduction

Clorprenaline is a beta-adrenergic agonist that has been investigated for its bronchodilator properties. Due to its potential for misuse as a growth-promoting agent in livestock and as a performance-enhancing substance, sensitive and specific methods for its detection and quantification in biological matrices such as urine are essential. LC-MS/MS offers the necessary selectivity and sensitivity for this purpose. The incorporation of a deuterated internal standard, like this compound, is critical for mitigating ion suppression or enhancement effects inherent in complex matrices like urine, thereby ensuring reliable quantification.[1] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of Clorprenaline in urine.

Experimental

Materials and Reagents

-

Clorprenaline standard (analytical grade)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

β-glucuronidase from E. coli

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1260 Infinity or equivalent)

-

Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole or equivalent) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column, 2.1 x 100 mm, 2.6 µm)

Sample Preparation

-

To 1 mL of urine sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

-

Add 50 µL of β-glucuronidase and 1 mL of 0.05 M acetate buffer (pH 5.2).[4]

-

Vortex and incubate at 37°C overnight for enzymatic hydrolysis.[4]

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 1 M acetic acid and then with 6 mL of methanol.

-

Elute the analytes with 6 mL of a mixture of ethyl acetate and 32% ammonia (97:3 ratio).

-

Evaporate the eluate to dryness under a stream of nitrogen at 35°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Conditions

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor and product ions for Clorprenaline and this compound would need to be optimized. Based on the structure, likely transitions are:

-

Clorprenaline: Precursor ion [M+H]+ → Product ions

-

This compound: Precursor ion [M+H]+ → Product ions

-

-

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | >0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery | 85 - 105% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Matrix Effect | 88 - 102% |

Table 2: MRM Transitions and MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Clorprenaline | To be determined | To be determined | 100 | To be optimized |

| To be determined | To be determined | 100 | To be optimized | |

| This compound | To be determined | To be determined | 100 | To be optimized |

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Prepare a stock solution of Clorprenaline (1 mg/mL) in methanol.

-

Perform serial dilutions to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a working internal standard solution of 1 µg/mL in methanol.

-

Prepare calibration standards by spiking blank urine with the appropriate working standard solutions to achieve final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL) in the same manner.

Protocol 2: Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of Clorprenaline and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x) to fit the calibration curve.

-

Determine the concentration of Clorprenaline in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for Clorprenaline analysis.

Caption: Logical relationship of the analytical method components.

Caption: Simplified beta-adrenergic signaling pathway.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Clorprenaline in urine. The use of this compound as an internal standard is crucial for achieving accurate and precise results by compensating for matrix effects. The sample preparation procedure is effective in removing interferences and concentrating the analyte. This method is well-suited for high-throughput analysis in various laboratory settings.

References

- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Clorprenaline-D7 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 2748354-86-9) [witega.de]

- 4. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Determination of Clorprenaline in Pork Tissue by LC-MS/MS using Clorprenaline-D7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline, a β2-adrenergic agonist, has been illicitly used in livestock farming to promote lean muscle growth, posing potential health risks to consumers.[1] Regulatory bodies in many countries have banned its use in food-producing animals, necessitating sensitive and reliable analytical methods for monitoring its residues in edible tissues. This application note describes a robust and accurate method for the quantitative determination of clorprenaline in pork tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Clorprenaline-D7 as a deuterated internal standard. The use of an isotopic internal standard is crucial for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[2][3]

Experimental Protocol

This protocol outlines the procedure for the extraction, purification, and LC-MS/MS analysis of clorprenaline in pork tissue.

Materials and Reagents

-

Clorprenaline standard

-

Clorprenaline-D7 internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate

-

β-glucuronidase/arylsulfatase enzyme solution

-

Solid-phase extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

Ultrapure water

Sample Preparation

-

Homogenization: Weigh 2.0 g of homogenized pork tissue into a 50 mL polypropylene centrifuge tube.[4][5]

-

Internal Standard Spiking: Spike the sample with a known concentration of Clorprenaline-D7 internal standard solution.

-

Enzymatic Hydrolysis: Add 8 mL of 0.2 M ammonium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for at least 4 hours (or overnight) to release conjugated clorprenaline.

-

Protein Precipitation & Extraction: After cooling to room temperature, add 10 mL of acetonitrile. Vortex vigorously for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Liquid-Liquid Extraction (Defatting): Transfer the supernatant to a new tube. Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge. Discard the upper hexane layer. Repeat this step for effective removal of lipids.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Cleanup (Alternative to LLE)

For cleaner extracts, an SPE step can be incorporated after enzymatic hydrolysis and initial extraction.

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by ultrapure water.

-

Loading: Load the supernatant from the initial extraction step onto the SPE cartridge.

-

Washing: Wash the cartridge with water and then methanol to remove interferences.

-

Elution: Elute the analytes with a suitable solvent, such as 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Analysis

-

Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both clorprenaline and Clorprenaline-D7 for confirmation and quantification.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of β-agonists, including clorprenaline, in pork tissue using LC-MS/MS. The use of a deuterated internal standard like Clorprenaline-D7 is expected to yield similar or improved results.

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg | |

| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/kg | |

| Recovery | 70 - 115% | |

| Linearity (r²) | > 0.99 | |

| Intra-day Precision (RSD) | < 15% | |

| Inter-day Precision (RSD) | < 15% |

Experimental Workflow

The following diagram illustrates the overall workflow for the detection of clorprenaline in pork tissue.

Caption: Workflow for Clorprenaline detection in pork.

Signaling Pathway (Not Applicable)

The detection of a chemical residue in a tissue sample does not involve a biological signaling pathway in the context of the analytical method itself. Therefore, a signaling pathway diagram is not applicable to this protocol. The experimental workflow diagram provides the relevant logical relationship for this application.

References

- 1. Preparation of Fe2O3-Clorprenaline/Tetraphenylborate Nanospheres and Their Application as Ion Selective Electrode for Determination of Clorprenaline in Pork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. mdpi.com [mdpi.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Determination of 11 Beta Agonist Residues in Pork by LC-MS [sigmaaldrich.com]

Application Note and Protocol for Clorprenaline Analysis Using a Deuterated Standard

This document provides a detailed methodology for the quantitative analysis of Clorprenaline in biological matrices, specifically plasma and urine, using a deuterated internal standard. The protocol is intended for researchers, scientists, and professionals in the field of drug development and analysis. The use of a stable isotope-labeled internal standard, such as Clorprenaline-d7, is crucial for correcting matrix effects and ensuring accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Introduction

Clorprenaline is a β2-adrenergic agonist that has been investigated for its bronchodilator properties. Accurate determination of its concentration in biological samples is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. LC-MS/MS has emerged as the preferred analytical technique for such analyses due to its high sensitivity and specificity.[3] The incorporation of a deuterated internal standard that co-elutes with the analyte provides the most effective means to compensate for variations during sample preparation and instrumental analysis.[1][2] This application note details robust sample preparation protocols using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the efficient recovery of Clorprenaline from complex biological matrices.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Clorprenaline and similar analytes using LC-MS/MS with a deuterated internal standard. The data is compiled from various studies and represents expected performance characteristics of the described methods.

| Parameter | Matrix | Method | Value | Reference |

| Linearity (R²) | Plasma, Urine | LC-MS/MS | > 0.99 | |

| Recovery | Milk | LC-MS/MS | 84.9 – 106.9% | |

| Intra-day Precision (RSD%) | Milk | LC-MS/MS | < 11.2% | |

| Inter-day Precision (RSD%) | Milk | LC-MS/MS | < 11.2% | |

| Limit of Detection (LOD) | Milk | LC-MS/MS | 0.014 – 0.033 ng/g | |

| Limit of Quantification (LOQ) | Milk | LC-MS/MS | 0.035 – 0.070 ng/g |

Experimental Protocols

Detailed methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are provided below. The choice of method may depend on the specific matrix, required sample throughput, and available equipment.

Protocol 1: Solid-Phase Extraction (SPE) for Clorprenaline in Urine

This protocol is designed for the extraction of Clorprenaline from urine samples using a polymeric reversed-phase SPE sorbent.

Materials:

-

Clorprenaline certified reference material

-

Clorprenaline-d7 internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Deionized water

-

Urine samples

-

Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

-

SPE manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Sample Pre-treatment:

-

Thaw urine samples to room temperature.

-

To 1 mL of urine, add 20 µL of Clorprenaline-d7 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 500 µL of 100 mM ammonium acetate buffer (pH 4.0).

-

Vortex for 30 seconds.

-

For conjugated forms of Clorprenaline, enzymatic hydrolysis with β-glucuronidase may be required prior to this step.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interfering substances.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of methanol containing 1% formic acid into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: Liquid-Liquid Extraction (LLE) for Clorprenaline in Plasma

This protocol describes a liquid-liquid extraction procedure suitable for plasma samples.

Materials:

-

Clorprenaline certified reference material

-

Clorprenaline-d7 internal standard (IS)

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide

-

Deionized water

-

Plasma samples

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Sample Preparation:

-

To 500 µL of plasma in a centrifuge tube, add 20 µL of Clorprenaline-d7 internal standard solution.

-

Add 100 µL of 1 M ammonium hydroxide to basify the sample.

-

Vortex for 30 seconds.

-

-

Extraction:

-

Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Solvent Transfer:

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.

Caption: Solid-Phase Extraction (SPE) workflow for Clorprenaline analysis in urine.

References

Application Note: A UPLC-Q-TOF MS Method for the High-Resolution Quantification of Clorprenaline in Swine Urine Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of Clorprenaline in swine urine using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS). Clorprenaline, a beta-agonist, has been illicitly used as a growth promoter in livestock.[1][2] This method employs Clorprenaline-D7, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[3] The protocol provides a comprehensive workflow, from sample preparation using solid-phase extraction (SPE) to optimized UPLC and Q-TOF MS instrument parameters for high-resolution, accurate-mass data acquisition. This method is suitable for residue analysis and pharmacokinetic studies.

Introduction

Clorprenaline is a beta-adrenergic agonist used therapeutically as a bronchodilator.[4] However, due to its anabolic effects that promote muscle growth, it has been illegally used in livestock farming to increase lean meat yield. Regulatory bodies worldwide monitor for residues of such compounds in animal products to ensure food safety.

UPLC-Q-TOF MS has become a primary technique for analyzing veterinary drug residues due to its high sensitivity, selectivity, and the ability to provide exact mass measurements, which aids in unambiguous compound identification. The use of a stable isotope-labeled (SIL) internal standard, such as Clorprenaline-D7, is the gold standard for quantitative mass spectrometry. The SIL internal standard co-elutes with the analyte and exhibits identical chemical behavior during extraction and ionization, thereby compensating for potential variations and ensuring reliable quantification.

This document provides a detailed protocol for the extraction and analysis of Clorprenaline from swine urine, establishing a method with high throughput and accuracy.

Experimental Protocols

Materials and Reagents

-

Clorprenaline standard (Sigma-Aldrich or equivalent)

-

Clorprenaline-D7 internal standard (WITEGA Laboratorien or equivalent)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Ammonium acetate

-

β-glucuronidase/sulfatase enzyme solution (from Helix pomatia)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for beta-agonist extraction from urine.

-

Sample Hydrolysis:

-

Pipette 5 mL of swine urine into a centrifuge tube.

-

Add 25 µL of Clorprenaline-D7 internal standard solution (1 µg/mL).

-

Add 2 mL of ammonium acetate buffer (pH 5.2).

-

Add 50 µL of β-glucuronidase/sulfatase solution.

-

Vortex the mixture and incubate at 40°C for 2 hours to deconjugate metabolites.

-

Allow the sample to cool to room temperature.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water to remove interferences.

-

Elution: Elute the analytes with 5 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% formic acid).

-

UPLC-Q-TOF MS Conditions